4-Chloro-1H-indazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWKYVXJPMQSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694607 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-33-5 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

This document provides an in-depth technical overview of 4-Chloro-1H-indazol-5-amine, a heterocyclic building block of increasing importance in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, synthetic routes, reactivity, and safety protocols. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory applications.

Core Compound Identification and Properties

4-Chloro-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered privileged scaffolds in drug discovery due to their diverse biological activities.[1][2][3] The specific arrangement of the chloro and amine substituents on the indazole core provides unique electronic properties and versatile chemical handles for further synthetic elaboration.

Structural and Chemical Identity

The fundamental identification parameters for 4-Chloro-1H-indazol-5-amine are summarized below. These data are critical for substance registration, analytical characterization, and computational modeling.

| Identifier | Data | Source(s) |

| CAS Number | 1082041-33-5 | [4][5][6] |

| Molecular Formula | C₇H₆ClN₃ | [4][5][7] |

| Molecular Weight | 167.60 g/mol | [4] |

| IUPAC Name | 4-chloro-1H-indazol-5-amine | [4][7] |

| SMILES | C1=CC2=C(C=NN2)C(=C1N)Cl | [5][7] |

| InChI | InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | [7] |

| Monoisotopic Mass | 167.02502 Da | [7][8] |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. While experimental data for this specific molecule is sparse, predictions based on its structure and data from closely related analogs provide valuable guidance.

| Property | Value | Notes |

| Appearance | Brown Powder/Solid | Based on analogs like 1H-Indazol-5-amine.[9] |

| Melting Point | Not available | The related isomer, 4-chloro-1H-indazol-3-amine, has a melting point of 159-162 °C.[8][10] |

| Boiling Point | ~408.7 °C (Predicted) | Prediction for a related isomer; significant decomposition is expected at high temperatures.[10] |

| Storage | Room temperature, inert atmosphere, keep in dark place. | Recommended for maintaining long-term stability.[5] |

Synthesis and Mechanistic Rationale

While specific, scaled-up synthetic procedures for 4-Chloro-1H-indazol-5-amine are not widely published, a logical and efficient route can be designed based on established indazole synthesis methodologies. The Jacobson Indazole Synthesis, which involves the cyclization of an N-nitroso-o-toluidine derivative, provides a foundational strategy. A plausible modern approach would start from a commercially available substituted benzonitrile.

The following protocol illustrates a representative synthetic pathway. The choice of reagents and conditions is guided by principles of regioselectivity and functional group compatibility.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,4-dichloro-6-nitrobenzonitrile. This approach leverages the differential reactivity of the chloro substituents and the directing effects of the nitro and cyano groups.

Detailed Experimental Protocol (Representative)

-

Step 1: Selective Amination. To a solution of 2,4-dichloro-6-nitrobenzonitrile in a suitable polar aprotic solvent (e.g., DMF or NMP), add dimethylamine (2.0 equivalents) at room temperature. The reaction is typically heated to facilitate the nucleophilic aromatic substitution (SNAr). The progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Causality: The chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the strong electron-withdrawing effect of the para-nitro group, ensuring high regioselectivity.

-

-

Step 2: Reductive Cyclization. The intermediate from Step 1 is dissolved in a solvent such as ethanol or 2-butanol. Hydrazine hydrate (3-5 equivalents) is added, and the mixture is heated to reflux. This step accomplishes both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization with the cyano group to form the indazole ring.

-

Causality: Hydrazine is a powerful reagent for this transformation. It first reduces the nitro group, creating the necessary aniline intermediate in situ. The resulting hydrazine moiety then attacks the electrophilic carbon of the nitrile, initiating the cyclization cascade to yield the stable 3-aminoindazole core, which tautomerizes to the final product. The dimethylamino group is subsequently cleaved under the reaction conditions to yield the primary amine.

-

Reactivity and Application in Drug Discovery

The utility of 4-Chloro-1H-indazol-5-amine in medicinal chemistry stems from its three key structural features: the aromatic amine, the chloro substituent, and the N-H of the indazole ring. Each site can be selectively modified to explore the chemical space around the scaffold.

-

C5-Amine: The primary aromatic amine is a versatile nucleophile. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and can participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines. These modifications are fundamental in tuning the pharmacokinetics and pharmacodynamics of a lead compound.

-

C4-Chloro: The chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds, building molecular complexity and enabling the exploration of structure-activity relationships (SAR).

-

N1-H of Indazole: The pyrrolic nitrogen of the indazole ring can be alkylated or arylated under basic conditions. This modification is often crucial for modulating properties such as solubility, metabolic stability, and receptor binding affinity.

The indazole scaffold itself is a key pharmacophore present in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, where it often serves as a bioisostere for an indole ring.[1] Molecules like 4-Chloro-1H-indazol-5-amine are therefore valuable starting materials for the synthesis of compound libraries aimed at discovering new therapeutics.

Safety, Handling, and Storage

As a research chemical, 4-Chloro-1H-indazol-5-amine must be handled with appropriate precautions in a laboratory setting. The following safety information is derived from data sheets for the compound and its close analogs.

-

Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [5][6][9]

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[5][6]

-

Response: In case of contact, inhalation, or ingestion, follow standard first-aid measures such as moving to fresh air, washing skin with soap and water, and rinsing eyes cautiously with water for several minutes.[9] Seek medical attention if symptoms persist.

-

Storage: Store in a well-ventilated place, keeping the container tightly closed and locked up.[5][9] Inert atmosphere storage is recommended for long-term chemical integrity.[5]

-

Conclusion

4-Chloro-1H-indazol-5-amine is a strategically important heterocyclic intermediate. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, makes it an ideal platform for the synthesis of complex molecules targeted at various biological pathways. A thorough understanding of its properties, synthetic logic, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the field of medicinal chemistry.

References

- Sunway Pharm Ltd. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5.

- Achmem. 4-Chloro-1H-indazol-5-amine.

- ChemicalBook. 5-AMino-4-chloro-1H-indazole - Safety Data Sheet.

- Moldb. 4-Chloro-5-fluoro-1H-indazol-3-amine CAS No.: 1715913-00-0.

- ChemicalBook. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4.

- BLDpharm. 1388069-19-9|4-Chloro-5-methyl-1H-indazol-3-amine.

- ChemicalBook. 4-CHLORO (1H)INDAZOLE synthesis.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ChemicalBook. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4 Properties.

- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Chemsrc. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4.

- EvitaChem. Buy 7-bromo-4-chloro-1H-indazol-3-amine.

- PubChemLite. 4-chloro-1h-indazol-5-amine (C7H6ClN3).

- ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V).

- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazol-5-amine.

- MSDS of 7-bromo-4-chloro-1H-indazol-3-amine.

- MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- ChemicalBook. 3-chloro-1h-indazol-5-amine(41330-49-8) 1 h nmr.

- ChemicalBook. 4-chloro-1h-indazol-3-amine(20925-60-4) 1 h nmr.

- Semantic Scholar. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubChem. 1H-Indazol-5-amine.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. achmem.com [achmem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. PubChemLite - 4-chloro-1h-indazol-5-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]

- 8. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-1H-indazol-5-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. As a bioisostere of indole, the indazole nucleus offers a unique combination of hydrogen bond donating and accepting capabilities, making it a valuable component in the design of targeted therapeutics, particularly protein kinase inhibitors. This guide provides a detailed technical overview of a specific derivative, 4-Chloro-1H-indazol-5-amine, focusing on its molecular structure, physicochemical properties, and plausible synthetic routes. While experimental data for this exact molecule is limited in publicly accessible literature, this document consolidates available information and draws upon established knowledge of analogous compounds to provide a comprehensive resource for researchers.

Molecular Structure and Physicochemical Properties

4-Chloro-1H-indazol-5-amine is a bicyclic aromatic compound composed of a pyrazole ring fused to a benzene ring, with a chlorine atom at position 4 and an amine group at position 5. The presence and positioning of these substituents are critical for the molecule's electronic properties and potential interactions with biological targets.

Key Identifiers and Molecular Weight

A summary of the key chemical identifiers and properties of 4-Chloro-1H-indazol-5-amine is presented in the table below. The molecular weight is calculated from its molecular formula, C₇H₆ClN₃.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | - |

| Molecular Weight | 167.59 g/mol | Calculated |

| Monoisotopic Mass | 167.02502 Da | Predicted |

| SMILES | C1=CC2=C(C=NN2)C(=C1N)Cl | - |

| InChI | InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | - |

| InChIKey | BLWKYVXJPMQSPE-UHFFFAOYSA-N | - |

Structural Elucidation and Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the monoisotopic mass. Predicted mass-to-charge ratios (m/z) for various adducts are available and provide a valuable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring system and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and amino substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would be particularly informative for confirming the substitution pattern.

Due to the lack of specific experimental data, researchers working with this compound are encouraged to perform full spectroscopic characterization to confirm its identity and purity.

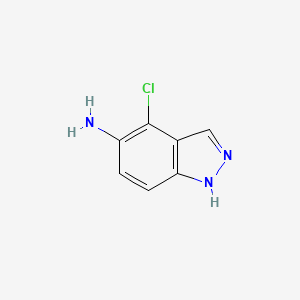

Below is a diagram illustrating the molecular structure of 4-Chloro-1H-indazol-5-amine.

Caption: Molecular structure of 4-Chloro-1H-indazol-5-amine.

Synthetic Approaches

Proposed Synthetic Workflow

A potential synthetic pathway to 4-Chloro-1H-indazol-5-amine could start from a commercially available substituted dichloronitrobenzene. The following diagram outlines a conceptual workflow.

Caption: A conceptual synthetic workflow for 4-Chloro-1H-indazol-5-amine.

Causality Behind Experimental Choices:

-

Starting Material Selection: The choice of a substituted dichloronitroaniline as a starting material provides the necessary chlorine and nitrogen functionalities at the correct positions on the benzene ring.

-

Diazotization and Sandmeyer Reaction: This classic transformation is a reliable method for introducing a chlorine atom at a specific position on an aromatic ring.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a crucial step to generate the ortho-diamine precursor required for indazole ring formation. Tin(II) chloride in hydrochloric acid is a common and effective reagent for this transformation.

-

Diazotization and Intramolecular Cyclization: The final step involves the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the pyrazole ring of the indazole system.

Self-Validating System:

Each step in this proposed synthesis can be monitored and validated using standard analytical techniques. Thin-layer chromatography (TLC) can be used to track the progress of each reaction. The identity and purity of the intermediates and the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery

The indazole core is a key pharmacophore in a number of approved and investigational drugs, particularly in the oncology field where it is often found in protein kinase inhibitors.[1][2] While specific biological activity data for 4-Chloro-1H-indazol-5-amine is not widely reported, its structural features suggest potential as a valuable building block or lead compound in drug discovery programs.

Role as a Kinase Inhibitor Scaffold

The 1H-indazole moiety can mimic the purine core of ATP and form crucial hydrogen bonding interactions with the hinge region of the kinase active site. The substituents on the indazole ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties. The 4-chloro and 5-amino groups of the target molecule can be strategically utilized:

-

The 4-chloro substituent can occupy a hydrophobic pocket within the kinase active site and can also serve as a handle for further chemical modification through cross-coupling reactions.

-

The 5-amino group provides a point for hydrogen bonding and can be functionalized to introduce larger substituents that can interact with other regions of the protein, thereby enhancing affinity and selectivity.

Numerous studies have demonstrated that substituted aminoindazoles are potent inhibitors of various kinases, including Akt, and have been explored for the treatment of cancer.[3][4] The specific substitution pattern of 4-Chloro-1H-indazol-5-amine makes it an interesting candidate for screening against a panel of kinases to identify potential therapeutic targets.

Conclusion

4-Chloro-1H-indazol-5-amine is a structurally interesting molecule with significant potential for application in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic strategy. Although experimental data for this specific compound is sparse, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 4-Chloro-1H-indazol-5-amine is warranted to fully explore its potential as a lead compound or a key intermediate in the development of novel therapeutics.

References

-

Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed, 2010-06-28. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health, 2021-01-01. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing, 2021-03-22. [Link]

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. PubMed, 2022-03-24. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-1H-indazol-5-amine: A Technical Guide for Researchers

Introduction

4-Chloro-1H-indazol-5-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core structural motif in a variety of pharmacologically active agents, including kinase inhibitors used in oncology. The precise substitution pattern on the indazole ring, such as the presence of chloro and amino groups in 4-Chloro-1H-indazol-5-amine, can profoundly influence its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in research and development.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-1H-indazol-5-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from structurally related compounds to present a robust predictive analysis. Furthermore, it offers detailed, field-proven protocols for the acquisition and processing of high-quality NMR and LC-MS data, designed to serve as a practical resource for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Chloro-1H-indazol-5-amine provide insights into its electronic environment and connectivity. Predictions are based on the analysis of substituent effects on the indazole core, drawing from empirical data and established NMR principles.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the chloro and pyrazole moieties.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | Singlet (broad) | - | H1 (indazole NH) |

| ~7.8 | Singlet | - | H3 |

| ~7.2 | Doublet | ~8.5 | H7 |

| ~6.8 | Doublet | ~8.5 | H6 |

| ~5.0 | Singlet (broad) | - | NH₂ |

-

Causality of Predictions: The broad singlet at ~12.5 ppm is characteristic of the acidic indazole N-H proton in DMSO-d₆. The H3 proton is expected to be a singlet due to the absence of adjacent protons. The protons on the benzene ring (H6 and H7) are predicted to form an AX spin system, appearing as doublets with a typical ortho-coupling constant. The amino protons are expected to be a broad singlet, and their chemical shift can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C5 |

| ~140 | C7a |

| ~135 | C3a |

| ~130 | C3 |

| ~120 | C7 |

| ~115 | C6 |

| ~110 | C4 |

-

Causality of Predictions: The carbon atom C5, directly attached to the amino group, is expected to be significantly shielded. Conversely, the carbon atoms C4 (attached to chlorine) and those at the ring junctions (C3a and C7a) will be deshielded. The remaining carbon chemical shifts are predicted based on the combined electronic effects of the substituents on the indazole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of a compound and assessing its purity.

Predicted LC-MS Data

| Parameter | Predicted Value |

| Molecular Formula | C₇H₆ClN₃ |

| Monoisotopic Mass | 167.0250 g/mol |

| [M+H]⁺ (m/z) | 168.0323 |

| [M+Na]⁺ (m/z) | 190.0142 |

| Predicted Fragmentation | Loss of HCN, loss of Cl |

-

Trustworthiness of Predictions: The predicted m/z values for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are based on the elemental composition of 4-Chloro-1H-indazol-5-amine. In positive ion electrospray ionization (ESI), the basic nitrogen atoms of the amino group and the pyrazole ring are readily protonated. Fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules such as HCN from the pyrazole ring or the loss of the chlorine atom.

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data for 4-Chloro-1H-indazol-5-amine.

NMR Data Acquisition and Processing

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Chloro-1H-indazol-5-amine.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solubilizing properties for polar compounds and its ability to slow down the exchange of N-H protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

LC-MS Data Acquisition and Processing

This protocol provides a robust method for the analysis of 4-Chloro-1H-indazol-5-amine by LC-MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 4-Chloro-1H-indazol-5-amine at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

-

Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.

-

-

Liquid Chromatography Conditions:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion ESI.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100 to 500 to detect the parent ion. A subsequent product ion scan (MS/MS) of the [M+H]⁺ ion (m/z 168.03) can be performed to obtain fragmentation information.

-

Typical ESI Parameters: Capillary voltage of 3.5 kV, source temperature of 150 °C, and desolvation temperature of 400 °C.

-

-

Data Processing:

-

Process the chromatogram to identify the peak corresponding to 4-Chloro-1H-indazol-5-amine.

-

Extract the mass spectrum for this peak and confirm the presence of the expected [M+H]⁺ ion.

-

Analyze the MS/MS spectrum to identify fragmentation patterns.

-

Caption: Workflow for LC-MS data acquisition and processing.

Conclusion

This technical guide provides a comprehensive predictive spectroscopic analysis of 4-Chloro-1H-indazol-5-amine, a compound of interest in contemporary drug discovery. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, and LC-MS data. The detailed, step-by-step protocols for data acquisition and processing offer a practical framework for researchers to obtain reliable and high-quality analytical data. This guide is intended to empower scientists in their efforts to unambiguously characterize this and similar molecules, thereby ensuring the integrity and reproducibility of their research.

References

-

PubChem. 4-chloro-1h-indazol-5-amine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

ACD/Labs. NMR Predictors. [Link]

-

LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

An In-Depth Technical Guide to the Physical Properties and Solubility of 4-Chloro-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1H-indazol-5-amine

Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] These bicyclic aromatic heterocycles, composed of a fused benzene and pyrazole ring, are key structural motifs in therapeutics ranging from anti-cancer agents like Pazopanib to antiemetics such as Granisetron.[2][3] The specific compound, 4-Chloro-1H-indazol-5-amine (CAS No. 1082041-33-5), represents a valuable building block for the synthesis of novel chemical entities.[4]

The precise substitution pattern of the indazole core, including the placement of the chloro and amine groups in 4-Chloro-1H-indazol-5-amine, is critical. It dictates the molecule's three-dimensional structure, electronic properties, and potential intermolecular interactions. These fundamental characteristics, in turn, govern its physical properties and solubility, which are paramount to its application in drug discovery and development. Understanding these attributes is essential for designing synthetic routes, formulating compounds for biological screening, and predicting pharmacokinetic behavior.

This guide provides a comprehensive overview of the known physical properties of 4-Chloro-1H-indazol-5-amine, alongside a detailed exploration of the authoritative methodologies used to determine these characteristics. Given the limited publicly available experimental data for this specific compound, this document emphasizes the robust, validated protocols that enable researchers to perform this characterization in their own laboratories, ensuring data integrity and reproducibility.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound provide the first layer of understanding for any researcher. While comprehensive experimental data for 4-Chloro-1H-indazol-5-amine is not widely published, the available information from chemical suppliers and safety data sheets allows for the compilation of its core identifiers.

Table 1: Physicochemical Properties of 4-Chloro-1H-indazol-5-amine

| Property | Value | Source(s) |

| CAS Number | 1082041-33-5 | [5][6] |

| Molecular Formula | C₇H₆ClN₃ | [4] |

| Molecular Weight | 167.60 g/mol | [4] |

| Physical Form | Solid | [5] |

| Melting Point | No Data Available | [5][6] |

| Boiling Point | No Data Available | [5] |

| Density | ~1.5 ± 0.1 g/cm³ (Predicted) | [7] |

Note: The density value is based on computational predictions and should be confirmed experimentally.

The absence of experimentally determined melting and boiling points in common databases underscores the specialized nature of this compound.[5][6] For researchers, this necessitates in-house determination of these critical parameters. The following sections provide authoritative, step-by-step protocols for this purpose.

Section 2: Solubility Profile

Solubility is a critical determinant of a compound's utility in drug discovery, impacting everything from the feasibility of in vitro assays to oral bioavailability. A compound's solubility is influenced by its polarity, molecular weight, and crystal lattice energy. The presence of both a hydrogen-bond-donating amine group and the heterocyclic indazole core suggests that 4-Chloro-1H-indazol-5-amine may exhibit solubility in polar organic solvents.

However, specific quantitative solubility data for this compound is not currently available in published literature.[5][6] Researchers must determine its solubility in various solvent systems empirically. The industry-standard "Shake-Flask" method, as outlined in OECD Guideline 105, is the gold standard for determining the aqueous solubility of a compound and serves as a robust framework for assessing solubility in other solvent systems.[8][9][10]

Table 2: Expected Qualitative Solubility of 4-Chloro-1H-indazol-5-amine

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Low to Moderate | The aromatic rings contribute to hydrophobicity, while the amine and indazole nitrogens can participate in hydrogen bonding, potentially allowing for limited aqueous solubility. |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at disrupting intermolecular forces and solvating a wide range of organic molecules, particularly those with hydrogen bonding capabilities. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amine and indazole moieties. |

| Non-Polar | Hexanes, Toluene | Low | The significant polarity imparted by the amine and nitrogen heterocycle is unlikely to be effectively solvated by non-polar solvents. |

Section 3: Experimental Protocols for Physicochemical Characterization

The trustworthiness of any research relies on the quality of the data generated. Employing standardized, validated protocols is essential. The following sections detail the methodologies for determining melting point and solubility, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

Causality and Scientific Integrity: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The process is governed by the energy required to overcome the crystal lattice forces holding the molecules in a fixed, ordered state. According to USP General Chapter <741>, the melting range is the span from when the first droplet of liquid appears to when the solid phase completely liquefies.[11] A narrow melting range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate (e.g., 1 °C/min) is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[11]

Protocol: Melting Point Determination via Capillary Method (USP <741>)

-

Sample Preparation:

-

Ensure the sample of 4-Chloro-1H-indazol-5-amine is completely dry.

-

Gently pulverize a small amount of the solid into a fine powder using a mortar and pestle.

-

Load the sample into a capillary tube (one end sealed) by tapping the open end into the powder.

-

Compact the sample by tapping the sealed end on a hard surface or by dropping the tube through a long glass column. The final packed height should be approximately 3 mm.[11]

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/min) to estimate the melting range.

-

For the accurate measurement, set the starting temperature to at least 10 °C below the estimated melting point.

-

Set the heating ramp rate to 1 °C per minute.[11]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first sign of liquefaction is observed (T-start). This is the point where the solid begins to collapse and wetness is apparent.

-

Continue heating and record the temperature at which the last solid particle melts into a clear liquid (T-end).

-

-

Reporting:

-

Report the result as a melting range (T-start – T-end).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility Determination

Causality and Scientific Integrity: The Shake-Flask method, detailed in OECD Guideline 105, is the benchmark for determining the equilibrium solubility of a substance in water.[8][12] The core principle is to create a saturated solution, where the dissolved solute is in dynamic equilibrium with the excess, undissolved solid. This requires sufficient mixing time (typically 24-48 hours) to ensure equilibrium is reached.[13][14] Maintaining a constant temperature is crucial, as solubility is temperature-dependent. After equilibration, the solid and liquid phases must be separated without disturbing the equilibrium (e.g., via centrifugation or filtration). The concentration of the resulting clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, which provides the solubility value.[13][15]

Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)

-

Preliminary Test:

-

To estimate the solubility range, add the test compound in small, incremental amounts to a known volume of purified water (or buffer, e.g., pH 7.4 PBS) in a vial.

-

After each addition, shake vigorously and observe for dissolution. This helps determine the appropriate sample mass and solvent volume for the definitive experiment.[9]

-

-

Definitive Experiment:

-

Weigh an amount of 4-Chloro-1H-indazol-5-amine into three separate flasks that is clearly in excess of the amount expected to dissolve (based on the preliminary test).

-

Add a precise volume of the aqueous solvent (e.g., 10 mL of pH 7.4 PBS) to each flask.

-

Seal the flasks and place them in a shaker or on a stir plate within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check samples at 24 and 48 hours to confirm the concentration is no longer increasing.[14]

-

-

Phase Separation:

-

Allow the flasks to settle at the test temperature for a short period.

-

To separate the undissolved solid, centrifuge an aliquot of the suspension at the test temperature or filter it through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. The first few drops of filtrate should be discarded.

-

-

Quantification:

-

Prepare a set of calibration standards of the test compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the clear filtrate from the solubility experiment using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the compound in the filtrate by comparing its analytical response to the calibration curve.

-

-

Reporting:

-

Report the average concentration from the three replicate flasks as the solubility in units such as mg/mL or µM.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Conclusion

4-Chloro-1H-indazol-5-amine is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While its full experimental profile is not yet detailed in the public domain, this guide provides the foundational knowledge and, critically, the authoritative experimental frameworks necessary for its characterization. By adhering to validated protocols such as those outlined by the USP and OECD, researchers can generate high-integrity data for melting point and solubility. This enables the confident application of 4-Chloro-1H-indazol-5-amine in the synthesis of novel compounds and the rigorous assessment of their potential as future therapeutic agents.

References

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

Zhang, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Read-across. Available at: [Link]

-

Analytice. (2022). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]

-

Bilsland, J. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of indazole derivatives 7–26. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

AA Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. Available at: [Link]

-

HENAN Alfa Chemical Co.,Ltd. (n.d.). Buy 5-AMino-4-chloro-1H-indazole Industrial Grade. Available at: [Link]

-

Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-1h-indazol-5-amine (C7H6ClN3). Available at: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: [Link]

-

USP. (n.d.). General Chapters: <781> OPTICAL ROTATION. Available at: [Link]

-

Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Available at: [Link]

-

USP. (2011). <781> OPTICAL ROTATION. Available at: [Link]

-

ECA Academy. (2023). Revised USP General Chapter <781> Optical Rotation published for Comments. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. scribd.com [scribd.com]

Safety, handling, and MSDS for 4-Chloro-1H-indazol-5-amine

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 4-Chloro-1H-indazol-5-amine (CAS No: 1082041-33-5), a crucial heterocyclic building block in medicinal chemistry and drug development. Adherence to rigorous safety and handling protocols is paramount to mitigate risks and ensure the integrity of research outcomes. This guide synthesizes critical data from Safety Data Sheets (SDS) and established chemical safety practices to offer a field-proven perspective on managing this compound in a laboratory setting.

Compound Profile and Hazard Identification

A foundational understanding of a compound's identity and inherent hazards is the first step in a robust safety protocol. Misidentification or underestimation of risk can lead to significant safety events.

Chemical Identity

| Parameter | Value | Source(s) |

| Chemical Name | 4-Chloro-1H-indazol-5-amine | [1][2][3] |

| Synonym(s) | 5-Amino-4-chloro-1H-indazole | [3][4] |

| CAS Number | 1082041-33-5 | [2][3][4] |

| Molecular Formula | C₇H₆ClN₃ | [2][4] |

| Molecular Weight | 167.60 g/mol | [3][4] |

GHS Hazard Classification: A Causal Analysis

4-Chloro-1H-indazol-5-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling procedures. The "Warning" signal word indicates a moderate level of hazard.[2][4]

| Hazard Statement | GHS Code | Rationale and Implications for Researchers |

| Harmful if swallowed | H302 | Indicates acute oral toxicity. Ingestion can lead to systemic adverse effects. This necessitates strict controls to prevent oral intake, including a prohibition on eating, drinking, or smoking in the lab.[1][2][4][5] |

| Causes skin irritation | H315 | The compound can cause local inflammation, redness, and discomfort upon dermal contact. This mandates the use of appropriate chemical-resistant gloves and lab coats to prevent skin exposure.[1][4][5] |

| Causes serious eye irritation | H319 | Direct contact with the eyes can result in significant irritation, potentially leading to damage. The use of chemical safety goggles is non-negotiable when handling this solid or its solutions.[1][4][5] |

| May cause respiratory irritation | H335 | As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the nose, throat, and lungs, leading to respiratory discomfort. All handling of the solid should occur in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[1][2][4][5] |

Hazard Pictogram:

GHS07: Exclamation Mark

Exposure Control and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure is the cornerstone of laboratory safety. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid powder must be conducted in a properly functioning chemical fume hood to control airborne dust.

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6][7]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

Caption: Mandatory PPE for handling 4-Chloro-1H-indazol-5-amine.

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

-

Skin Protection:

-

Gloves: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contamination.[6][7]

-

Clothing: A long-sleeved laboratory coat is required. Additional protective clothing may be necessary for large-scale operations.[6]

-

-

Respiratory Protection: A government-approved respirator (e.g., NIOSH-approved) should be used if a fume hood is not available or if dust concentrations are expected to be high.[6][9] However, reliance on respirators should be secondary to implementing proper engineering controls.

Handling, Storage, and Emergency Procedures

A self-validating safety system involves not just preparation but also a clear, rehearsed plan for deviations from normal operations, such as spills or exposures.

Prudent Handling and Storage Protocols

-

Handling:

-

Storage:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[4][10]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

-

Store locked up to restrict access to authorized personnel only.[4][5] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated (2–8 °C).[2][11]

-

First Aid Measures: A Step-by-Step Response

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure. Always show the Safety Data Sheet to attending medical personnel.[6][12]

Caption: First aid response workflow for exposure incidents.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a doctor if irritation develops or persists.[4][9][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Call a physician or Poison Control Center immediately.[4][9][14]

Accidental Release and Firefighting

-

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

Avoid creating dust. Carefully sweep or scoop up the spilled solid material.

-

Place the material into a suitable, closed, and labeled container for disposal.[9]

-

-

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][9]

-

Hazards from Combustion: Fire may produce irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[9][15]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

-

Technical Data for Safe Use

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[9]

-

Incompatible Materials: While specific data for this molecule is limited, related indazole structures are known to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Avoid these materials to prevent vigorous or exothermic reactions.

-

Hazardous Decomposition: Upon thermal decomposition, it can emit toxic fumes including hydrogen chloride, nitrogen oxides, and carbon oxides.[9][10]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties have not been fully investigated.[9] The primary known effects are acute oral toxicity and irritation to the skin, eyes, and respiratory system as indicated by the H-statements.

-

Ecotoxicity: No specific data is available regarding the ecological impact of this compound. It should be handled in a manner that prevents its release into the environment, as its effects on aquatic and terrestrial life are unknown.[6][9]

Disposal Considerations

All chemical waste must be managed in accordance with federal, state, and local regulations.

-

Product: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.[4][10]

-

Contaminated Packaging: Dispose of the container as unused product. Do not reuse empty containers.[16]

Conclusion

4-Chloro-1H-indazol-5-amine is a valuable reagent for drug discovery, but its use demands a disciplined and informed approach to safety. The causality behind each safety protocol—from wearing goggles to prevent serious eye irritation to using a fume hood to mitigate respiratory exposure—must be understood and respected by all laboratory personnel. By integrating these expert-derived protocols and maintaining a constant state of vigilance, researchers can handle this compound effectively and safely, ensuring both personal well-being and the integrity of their scientific work.

References

-

4-Chloro-1H-indazol-5-amine. PubChem. [Link]

-

SDS – SECTION 4 - First Aid Measures. Society for Chemical Hazard Communication. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

4-Chloro-1H-indazol-6-amine. LookChem. [Link]

Sources

- 1. 4-Chloro-1H-indazol-5-amine [chemdict.com]

- 2. achmem.com [achmem.com]

- 3. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. lookchem.com [lookchem.com]

- 12. schc.org [schc.org]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. combi-blocks.com [combi-blocks.com]

Tautomeric Forms of Substituted 1H-Indazoles: An In-depth Technical Guide

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of annular tautomerism, where substituted indazoles can exist in dynamic equilibrium between different isomeric forms.[4][5] This guide provides a comprehensive exploration of the tautomeric forms of substituted 1H-indazoles, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of 1H-, 2H-, and the less common 3H-indazoles, the factors governing their relative stability, and the advanced analytical techniques essential for their unambiguous characterization. Through a synthesis of theoretical principles and practical, field-proven methodologies, this document aims to equip the reader with the expertise to confidently navigate the challenges of indazole tautomerism in a drug discovery context.

Introduction to Annular Tautomerism in Indazoles

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1][5] This structure gives rise to the possibility of annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the pyrazole ring.[5][6][7] This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. A third, less common tautomer, the 3H-indazole, is generally considered to be significantly less stable and is not frequently observed.[8][9]

The position of this tautomeric equilibrium is of paramount importance in drug development, as the different tautomers possess distinct physicochemical and pharmacological properties.[10] These differences can profoundly impact a molecule's biological activity, target engagement, and pharmacokinetic profile. Therefore, a thorough understanding and precise control of indazole tautomerism are critical for the rational design of novel therapeutics.[2]

The Predominance of the 1H-Tautomer

In the majority of cases, the 1H-indazole tautomer is the thermodynamically more stable and, therefore, the predominant form.[3][4][5][10][11] This enhanced stability is attributed to the benzenoid character of the fused benzene ring in the 1H-form, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[5][8][12] Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers of the parent indazole to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, favoring the 1H form.[12][13] This inherent stability preference for the 1H-tautomer holds true in the gas phase, in solution, and in the solid state.[5][14]

The Significance of the 2H-Tautomer

Despite the general preference for the 1H form, the 2H-indazole tautomer plays a crucial role in both synthetic chemistry and medicinal applications.[1][12] Synthetic routes for the preparation of indazole derivatives often yield mixtures of N-1 and N-2 substituted isomers.[5][10] Furthermore, certain substitution patterns and environmental factors can shift the tautomeric equilibrium, increasing the population of the 2H-tautomer.[15][16] In some specific cases of 3-substituted indazoles, the 2H-tautomer can be stabilized through the formation of intermolecular hydrogen bonds, allowing it to persist in aprotic solvents.[12][17]

The biological importance of 2H-indazoles is underscored by their presence in a number of pharmacologically active compounds.[12] Therefore, the ability to selectively synthesize and characterize 2H-indazole derivatives is a critical skill for medicinal chemists.

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally more stable, the position of the tautomeric equilibrium can be influenced by a variety of factors. A comprehensive understanding of these influences is essential for predicting and controlling the tautomeric form of a substituted indazole.

Substituent Effects

The nature and position of substituents on the indazole ring can have a significant impact on the relative stability of the tautomers. Electron-withdrawing groups, such as a nitro group (-NO₂), can decrease the energy difference between the 1H and 2H forms, although the 1H-tautomer typically remains the more stable.[12][16] Computational studies have shown that for certain substituted indazoles, the 2H-tautomer can become more stable than the 1H-tautomer.[12][15]

Solvent Effects

The polarity of the solvent can influence the tautomeric equilibrium.[16] However, studies have generally indicated that the 1H-form maintains its greater stability across a range of solvents.[9][16] It is important to note that while the bulk solvent polarity may have a modest effect, specific solvent-solute interactions, such as hydrogen bonding, can play a more significant role.

Hydrogen Bonding

Both intramolecular and intermolecular hydrogen bonding can significantly stabilize the 2H-tautomer in certain substituted indazoles.[16] For instance, in some 3-substituted indazoles, the formation of stable centrosymmetric dimers through intermolecular hydrogen bonds can lead to the 2H form being the predominant species in aprotic solvents.[12][16][17]

Advanced Analytical Characterization of Indazole Tautomers

The unambiguous identification of the predominant tautomeric form and the characterization of the isomeric ratio in mixtures are critical steps in the development of indazole-based compounds. A combination of spectroscopic and computational techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for differentiating between 1H- and 2H-indazole isomers.[5][10] ¹H, ¹³C, and ¹⁵N NMR spectra provide distinct signatures for each tautomer.

Key Diagnostic Features in ¹H NMR:

-

N-H Proton: Unsubstituted 1H-indazoles typically show a broad N-H signal at a high chemical shift (around 13.40 ppm in CDCl₃).[10] This signal is absent in N-substituted derivatives.

-

H-3 Proton: The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift compared to the H-3 proton in 1H-indazoles.[10]

-

Aromatic Protons: The chemical shifts of the aromatic protons in the benzene ring can also show subtle but consistent differences between the two isomers.[10]

¹³C NMR Spectroscopy:

¹³C NMR is a particularly effective method for assigning the correct isomeric structure.[5] The chemical shifts of the carbon atoms in both the pyrazole and benzene rings are sensitive to the position of the substituent on the nitrogen atom.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, allowing for the unambiguous determination of the tautomeric form present in the solid state.[18][19][20] This technique is invaluable for confirming the structures of novel indazole derivatives and for studying the influence of intermolecular interactions, such as hydrogen bonding, on tautomer stabilization.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool for studying indazole tautomerism.[15][21] These methods can be used to:

-

Calculate the relative energies and stabilities of the different tautomers.[15][22]

-

Predict the influence of substituents on the tautomeric equilibrium.[15]

-

Simulate NMR and other spectroscopic data to aid in the interpretation of experimental results.

Computational studies have been instrumental in confirming the greater stability of the 1H-tautomer for a wide range of indazoles and in identifying specific cases where the 2H-tautomer may be favored.[15][22]

Synthetic Strategies for Accessing 1H- and 2H-Indazoles

The ability to selectively synthesize either the 1H- or 2H-substituted indazole is crucial for structure-activity relationship (SAR) studies and for the development of specific drug candidates.[23] Synthetic approaches can be broadly categorized into methods that construct the indazole ring with the substituent already in place and methods that involve the N-alkylation or N-arylation of a pre-formed indazole ring.

Synthesis of 1H-Indazoles

Several reliable methods exist for the regioselective synthesis of 1H-indazoles. These include:

-

Cyclization of o-Toluidine Derivatives: This classic approach involves the acylation, nitrosation, and subsequent cyclization of o-toluidine.[1]

-

Intramolecular Amination of Hydrazines: The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines is an effective route to 1H-indazoles.[1][24]

-

Palladium-Catalyzed C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a modern and efficient method for the synthesis of 1H-indazoles.[24]

-

[3+2] Annulation of Arynes and Hydrazones: The reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones offers a versatile route to 3-substituted 1H-indazoles.

Synthesis of 2H-Indazoles

The synthesis of 2H-indazoles often requires specific strategies to overcome the thermodynamic preference for the 1H-isomer. Common methods include:

-

N-N Bond-Forming Oxidative Cyclization: The oxidative cyclization of 2-aminomethyl-phenylamines can provide selective access to 2-substituted 2H-indazoles.[25][26]

-

Palladium-Catalyzed Intramolecular Amination: The palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a viable route to 2-aryl-2H-indazoles.[26]

-

Three-Component Reactions: Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been developed for the synthesis of 2H-indazoles.[26]

Regioselective N-Alkylation

The direct N-alkylation of 1H-indazole often leads to a mixture of N-1 and N-2 substituted products.[5] The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[5] While the N-1 isomer is thermodynamically more stable, the N-2 isomer is often kinetically favored.[5] Strategies to achieve regioselective N-alkylation include:

-

Thermodynamic Control: Using specific electrophiles and reaction conditions that allow for equilibration to the more stable N-1 product.[23]

-

Directed Synthesis: Employing protecting group strategies or specific catalysts to direct the alkylation to either the N-1 or N-2 position.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis of Indazole Tautomers

Objective: To determine the predominant tautomeric form and the isomeric ratio of a substituted indazole in solution.

Methodology:

-

Sample Preparation: Prepare solutions of the indazole sample in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Employ a sufficient number of scans to obtain a clear spectrum.

-

-

Data Analysis:

-

Carefully analyze the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra.

-

Compare the experimental data with literature values for known 1H- and 2H-indazole derivatives.

-

Pay close attention to the diagnostic signals for the H-3 proton and the aromatic protons to differentiate between the isomers.

-

Integrate the relevant signals in the ¹H NMR spectrum to determine the ratio of the two tautomers if both are present.

-

Protocol for Computational Analysis of Indazole Tautomer Stability

Objective: To theoretically predict the relative stability of the 1H- and 2H-tautomers of a substituted indazole.

Methodology:

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the indazole derivative of interest using a molecular modeling software package.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and energy calculations for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G**.[15][22]

-

These calculations should be performed for the gas phase and can also be extended to include solvent effects using a continuum solvation model (e.g., PCM).

-

-

Data Analysis:

-

Compare the calculated energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.

-

The energy difference between the two tautomers provides an estimate of the equilibrium constant.

-

Visualizations

Tautomeric Equilibrium of Substituted Indazoles

Caption: Annular tautomerism in substituted indazoles.

Factors Influencing Tautomeric Stability

Caption: Key factors affecting indazole tautomeric stability.

Experimental Workflow for Tautomer Characterization

Caption: Workflow for the characterization of indazole tautomers.

Conclusion

The study of tautomerism in substituted 1H-indazoles is a rich and multifaceted area of chemical research with profound implications for drug discovery and development. While the 1H-tautomer is generally the more stable form due to its enhanced aromaticity, a nuanced understanding of the factors that influence the tautomeric equilibrium—namely substituent effects, solvent polarity, and hydrogen bonding—is essential for medicinal chemists. The judicious application of advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, coupled with the insights provided by computational chemistry, allows for the precise characterization and control of indazole tautomerism. A mastery of the synthetic strategies for accessing both 1H- and 2H-indazole derivatives empowers researchers to fully explore the chemical space of this privileged scaffold and to design novel therapeutic agents with optimized properties. This guide has provided a comprehensive framework for understanding and investigating the tautomeric forms of substituted 1H-indazoles, equipping scientists with the knowledge and methodologies necessary to advance their research in this critical area of medicinal chemistry.

References

- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem. (n.d.).

- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.).

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - NIH. (n.d.).

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2025, October 16).

- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).

- Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium - Benchchem. (n.d.).

- The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals - ResearchGate. (n.d.).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).

- Theoretical estimation of the annular tautomerism of indazoles - ResearchGate. (2025, August 6).

- Indazole synthesis - Organic Chemistry Portal. (n.d.).

- Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed. (2006, June 12).

- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ElectronicsAndBooks. (2010, October 1).

- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (n.d.).

- An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole - Benchchem. (n.d.).

- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021, August 2).

- 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).

- 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed. (2019, July 19).